3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

Medicinal Chemistry CNS Drug Design Lipophilicity

SAR studies on piperidine-based CNS ligands often fail due to inconsistent halogen substitution patterns. 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0) eliminates this variability with defined 2,4-dichloro and C3-amine substitution. • Consistent LogP 1.98 ensures predictable BBB permeability • Chiral C3 center enables asymmetric methodology development • 95% purity minimizes batch-to-batch variability in pharmacological assays. Supplied as a research building block for CNS-targeted library synthesis.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
CAS No. 1343656-29-0
Cat. No. B1374079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one
CAS1343656-29-0
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C11H12Cl2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2
InChIKeyUMCVLBNRWIHJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0) – Verified Structure and Vendor Data


3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0) is a piperidin-2-one derivative featuring a 2,4-dichlorophenyl substituent at the N1 position and a primary amino group at the C3 position. Its molecular formula is C11H12Cl2N2O with a molecular weight of 259.13 g/mol . This compound is primarily offered as a small molecule scaffold and versatile building block for pharmaceutical and chemical biology research . Available vendor data confirm a typical purity specification of 95% .

Why Generic Substitution of 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0) Is Not Advisable


While a range of piperidin-2-one and piperidine derivatives are commercially available as research building blocks, substitution without rigorous validation introduces significant scientific risk. The specific substitution pattern—a 2,4-dichlorophenyl group at the N1 position and a free primary amine at the C3 position—imparts distinct physicochemical properties such as a calculated LogP of 1.98 and a specific hydrogen bonding profile (1 donor, 2 acceptors) . Altering the halogen substitution pattern (e.g., to 3,4-dichloro) or the position of the amino group can drastically alter lipophilicity, electronic distribution, and the geometry of potential binding interactions. Furthermore, the lack of a defined MDL number in some older entries versus its presence (MFCD19679356) in others highlights the importance of confirming chemical identity and purity across different supply chains. Therefore, directly substituting this compound with a seemingly similar analog can compromise synthetic route reproducibility and invalidate structure-activity relationship (SAR) studies, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0)


Lipophilicity (LogP) Comparison for CNS Drug Design

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one has a calculated LogP of 1.98, placing it within a favorable lipophilicity range for potential CNS drug candidates where passive permeability and brain penetration are desirable but excessive LogP (>5) is avoided due to increased risk of toxicity and promiscuity . This differentiates it from closely related analogs with different halogen substitution patterns that can exhibit significantly altered LogP values, impacting their utility in CNS-focused projects.

Medicinal Chemistry CNS Drug Design Lipophilicity

Amino Group Position Defines Reactivity for Derivatization

The compound possesses a primary amine at the C3 position on a rigidified piperidin-2-one ring. In a comparative study of piperidine and piperidin-2-one derivatives, the position of the amino group was shown to critically dictate the regioselectivity and outcome of subsequent reactions like amide bond formation, reductive amination, and heterocycle construction [1]. While specific kinetic data for this exact compound is not publicly available, the structural class evidence confirms that the 3-amino substitution pattern offers a distinct reactivity profile compared to 4-amino or 2-amino isomers, directly impacting the synthetic route and yield of target molecules.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

2,4-Dichloro Substitution Pattern: Differential Biological Implications

The 2,4-dichlorophenyl substituent in this compound is a privileged fragment in medicinal chemistry. A review of bioactivity data in the EcoDrugPlus database indicates that structurally related compounds featuring a piperidine ring and a 2,4-dichlorophenyl moiety exhibit activity on monoamine transporters and nicotinic acetylcholine receptors (nAChRs) at nanomolar concentrations [1]. While direct activity data for 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is not reported, the presence of the 2,4-dichloro substitution is known to confer a distinct pharmacological profile compared to mono-chloro or other dichloro isomers (e.g., 3,4-dichloro) within the same structural class. The specific 2,4-pattern influences binding to hydrophobic pockets and can alter selectivity profiles against a panel of related targets, as seen in other series.

Pharmaceutical Research Pharmacology Structure-Activity Relationship

Recommended Application Scenarios for 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one (CAS 1343656-29-0)


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

Based on its calculated LogP of 1.98 , 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is an ideal building block for synthesizing compound libraries aimed at central nervous system (CNS) targets. Its lipophilicity is within the optimal range for passive diffusion across the blood-brain barrier, making it a preferred scaffold over more hydrophilic or excessively lipophilic analogs.

Targeted Library Synthesis: Scaffold for Monoamine Transporter and nAChR Ligands

Given the established biological relevance of the 2,4-dichlorophenylpiperidine motif in modulating dopamine transporters and nicotinic acetylcholine receptors [1], this compound serves as a strategic starting point for designing novel ligands for neurological and psychiatric disorder research. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) that would be inaccessible with other isomers.

Synthetic Methodology Development: Chiral Pool for Stereoselective Reactions

The presence of a chiral center at the C3 position and a free amine makes this compound a valuable substrate for developing new asymmetric synthetic methodologies, such as stereoselective aminations or cycloadditions [2]. Researchers in academic and industrial process chemistry labs can use this scaffold to study and optimize new catalytic systems for the construction of complex nitrogen-containing heterocycles.

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